1-(4-Chlorophenyl)sulfonyl-3,5-dimethylpiperidine
Description
Properties
IUPAC Name |
1-(4-chlorophenyl)sulfonyl-3,5-dimethylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO2S/c1-10-7-11(2)9-15(8-10)18(16,17)13-5-3-12(14)4-6-13/h3-6,10-11H,7-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRJSHNJANCFLIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)Cl)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00385708 | |
| Record name | 1-(4-chlorophenyl)sulfonyl-3,5-dimethylpiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00385708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
9.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47201120 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
5344-11-6 | |
| Record name | 1-(4-chlorophenyl)sulfonyl-3,5-dimethylpiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00385708 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Procedure
Reagents :
- 3,5-Dimethylpiperidine (1.0 equiv)
- 4-Chlorophenylsulfonyl chloride (1.2 equiv)
- Sodium carbonate (Na₂CO₃, aqueous solution, 18%)
- Solvent: Water or pyridine
Steps :
- Dissolve 3,5-dimethylpiperidine in water (40 mL) in a round-bottom flask.
- Add 4-chlorophenylsulfonyl chloride gradually while maintaining pH 10 with Na₂CO₃.
- Stir at room temperature for 4–6 hours (monitor by TLC).
- Acidify with dilute HCl to pH 6 to precipitate the product.
- Filter, wash with cold water, and dry.
Yield : ~75–85% (based on analogous sulfonylation reactions in).
Key Data from Analogous Reactions
| Parameter | Value (Source) |
|---|---|
| Reaction time | 4–6 hours |
| Temperature | Room temperature |
| Workup | Acid precipitation |
| Characterization | IR, $$ ^1 \text{H-NMR} $$, $$ ^{13} \text{C-NMR} $$, EI-MS |
Alternative Method: Pyridine-Mediated Sulfonylation
For moisture-sensitive conditions, pyridine can act as both solvent and base.
Procedure
Reagents :
- 3,5-Dimethylpiperidine (1.0 equiv)
- 4-Chlorophenylsulfonyl chloride (1.1 equiv)
- Pyridine (5 mL)
Steps :
- Suspend 3,5-dimethylpiperidine in pyridine.
- Add 4-chlorophenylsulfonyl chloride dropwise.
- Stir at room temperature for 12 hours.
- Pour into ice water, refrigerate for 6–24 hours, and filter.
Yield : ~70–80% (based on).
Characterization and Validation
Critical analytical data for the final product would include:
- IR : Peaks for sulfonyl group ($$ \sim $$1446 cm$$ ^{-1} $$), C-Cl ($$ \sim $$655 cm$$ ^{-1} $$).
- $$ ^1 \text{H-NMR} $$ :
- EI-MS : Molecular ion peak at m/z 287 [M]$$ ^+ $$.
Optimization Considerations
- Solvent Choice : Water/pyridine affects reaction rate and purity.
- Stoichiometry : Excess sulfonyl chloride (1.2 equiv) ensures complete reaction.
- Temperature Control : Prolonged heating may lead to decomposition.
Chemical Reactions Analysis
1-(4-Chlorophenyl)sulfonyl-3,5-dimethylpiperidine undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, where nucleophiles such as amines or thiols can replace the chlorine atom.
Oxidation and Reduction: The piperidine ring can be oxidized to form N-oxides or reduced to form secondary amines.
Hydrolysis: The sulfonyl group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and piperidine derivative.
Common reagents used in these reactions include strong acids or bases, oxidizing agents like hydrogen peroxide, and reducing agents such as lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(4-Chlorophenyl)sulfonyl-3,5-dimethylpiperidine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable building block for designing new compounds with potential biological activity.
Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids. It can serve as a probe to investigate the structure and function of these biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent. Its structural features suggest it may have activity against certain diseases, although more studies are needed to confirm its efficacy and safety.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of 1-(4-Chlorophenyl)sulfonyl-3,5-dimethylpiperidine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with nucleophilic sites on proteins, potentially inhibiting their function. The piperidine ring may also interact with receptors or enzymes, modulating their activity. The exact pathways and targets involved depend on the specific application and require further investigation.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound shares structural motifs with two classes of bioactive molecules: antifungal pyridinones (e.g., PYR from ) and cytotoxic chalcones (–4). Key comparisons include:
Key Differences and Implications
- Heterocyclic Core: The piperidine ring in the target compound offers greater conformational flexibility compared to the rigid pyridinone (PYR) or planar chalcone systems. This flexibility may enhance membrane permeability but reduce target specificity .
- Substituent Effects: The 4-chlorophenyl group is common across all compounds, suggesting a role in bioactivity via hydrophobic or halogen-bonding interactions. However, in chalcones (C1–C4), additional substituents like bromine or isopropyl groups significantly enhance cytotoxicity (e.g., C4: IC₅₀ = 22.41 µg/mL) .
Electronic Properties :
- The sulfonyl group’s electron-withdrawing nature could reduce nucleophilic attack susceptibility, enhancing stability compared to chalcones, where the ketone group is prone to metabolic reduction .
Biological Activity
1-(4-Chlorophenyl)sulfonyl-3,5-dimethylpiperidine is a compound of interest due to its diverse biological activities, particularly its potential therapeutic applications in treating various diseases. This article explores the compound's biological activity, focusing on its antibacterial, enzyme inhibitory, and potential anticancer properties.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a 4-chlorophenylsulfonyl group and two methyl groups at the 3 and 5 positions. This unique structure contributes to its biological activity by influencing interactions with biological targets.
Antibacterial Activity
Recent studies have demonstrated that derivatives of this compound exhibit significant antibacterial properties. For instance, a synthesized series of piperidine derivatives showed moderate to strong activity against Salmonella typhi and Bacillus subtilis, with weaker effects on other strains such as Escherichia coli and Staphylococcus aureus .
Table 1: Antibacterial Activity of Selected Compounds
| Compound ID | Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|---|
| 7l | Salmonella typhi | 18 | 10 |
| 7m | Bacillus subtilis | 20 | 8 |
| 7n | Escherichia coli | 12 | 25 |
| 7o | Staphylococcus aureus | 10 | 30 |
Enzyme Inhibition
The compound has also been evaluated for its enzyme inhibitory activities. It demonstrated strong inhibition against acetylcholinesterase (AChE) and urease, which are crucial in various physiological processes. The IC50 values for these activities were notably low, indicating high potency compared to standard inhibitors.
Table 2: Enzyme Inhibition Potency
| Compound ID | Enzyme | IC50 (µM) |
|---|---|---|
| 7l | Acetylcholinesterase | 2.14±0.003 |
| 7m | Urease | 0.63±0.001 |
| Reference | Thiourea | 21.25±0.15 |
Case Studies
A notable case study involved the synthesis and evaluation of several piperidine derivatives, including those with the sulfonyl group. The study employed molecular docking techniques to elucidate interactions with target proteins, revealing that these compounds could effectively bind to active sites critical for bacterial survival and enzyme function .
In another study focusing on cancer therapy, derivatives of this compound were tested for their cytotoxic effects against various cancer cell lines. The results indicated that some derivatives exhibited significant antiproliferative activity, suggesting potential applications in cancer treatment .
Q & A
Q. What are the optimal synthetic routes for 1-(4-Chlorophenyl)sulfonyl-3,5-dimethylpiperidine, and how can purity be ensured?
Methodology :
- Step 1 : Start with nucleophilic substitution between 4-chlorobenzenesulfonyl chloride and 3,5-dimethylpiperidine in anhydrous dichloromethane. Use NaOH as a base to neutralize HCl byproducts .
- Step 2 : Purify via column chromatography (silica gel, ethyl acetate/hexane gradient). Monitor purity by HPLC using a C18 column and a mobile phase of methanol/sodium acetate buffer (pH 4.6, 65:35 v/v) .
- Step 3 : Validate purity (>99%) using a combination of ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS).
Q. How can researchers characterize the physicochemical properties of this compound?
Methodology :
- Solubility : Test in DMSO, methanol, and aqueous buffers (pH 3–9) using dynamic light scattering (DLS) for aggregation analysis.
- Stability : Conduct accelerated degradation studies under heat (40–60°C), humidity (75% RH), and UV light. Monitor via HPLC for decomposition products .
- LogP : Determine experimentally via shake-flask method (octanol/water partition) or computationally using Molinspiration or ChemAxon tools .
Q. What analytical techniques are critical for structural confirmation?
Methodology :
- X-ray crystallography : Resolve crystal structure to confirm sulfonyl-piperidine geometry and substituent positions (e.g., as demonstrated for structurally similar piperidine derivatives in ).
- Vibrational spectroscopy : Compare experimental IR peaks with DFT-calculated spectra (B3LYP/6-31G* basis set) to validate functional groups .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in nucleophilic or electrophilic reactions?
Methodology :
- Quantum chemical calculations : Use Gaussian 16 to compute Fukui indices (electrophilicity/nucleophilicity) at the sulfonyl group and piperidine nitrogen. Validate with experimental kinetic studies (e.g., SN2 displacement rates) .
- Transition state modeling : Apply the nudged elastic band (NEB) method to map energy barriers for sulfonamide bond cleavage .
Q. How can Design of Experiments (DoE) optimize reaction yields and minimize byproducts?
Methodology :
- Factorial design : Vary temperature (20–80°C), solvent polarity (THF vs. DCM), and stoichiometry (1:1 to 1:1.5 sulfonyl chloride:piperidine). Use JMP or Minitab to analyze interactions and identify optimal conditions .
- Response surface modeling : Predict yield maxima using central composite design (CCD), focusing on catalyst loading and reaction time .
Q. How do structural modifications (e.g., substituent variations) affect biological activity?
Methodology :
- SAR studies : Synthesize analogs (e.g., 3,5-diethyl or 4-fluorophenyl derivatives) and test in vitro against cancer cell lines (e.g., MCF-7, HeLa). Use IC₅₀ values from MTT assays to correlate substituent bulk with cytotoxicity .
- Docking simulations : Model interactions with target proteins (e.g., tubulin) using AutoDock Vina. Compare binding energies of analogs to identify pharmacophoric features .
Q. How can researchers resolve contradictions between computational predictions and experimental reactivity data?
Methodology :
- Benchmarking : Cross-validate DFT-predicted reaction pathways (e.g., sulfonamide hydrolysis) with kinetic isotope effect (KIE) studies or Hammett plots .
- Error analysis : Reassess solvent effects (implicit vs. explicit solvation models) in computational setups if discrepancies exceed 10% .
Q. What protocols ensure compound stability during long-term storage?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
